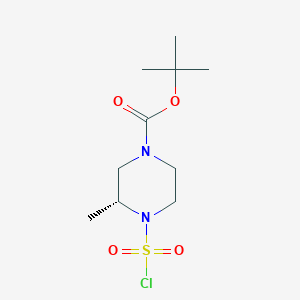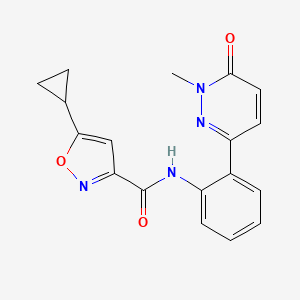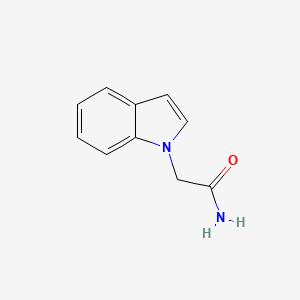![molecular formula C17H18N4O2S B2884624 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 955678-31-6](/img/structure/B2884624.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It belongs to a class of compounds known as heterocyclic compounds, which are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A novel series of derivatives related to the chemical structure of interest were synthesized to investigate their antimicrobial properties. These compounds were prepared through a reaction involving 2-substituted-4-methylthiazole-5-carboxylic acid and N-substituted benzyl piperazine, utilizing 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in DMF. The synthesized compounds demonstrated moderate to good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Structural Exploration and Antiproliferative Activity
A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. The structural characterization using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies revealed its potential as a bioactive heterocycle. The study highlights the importance of structural analysis in understanding the interactions and potential biological activities of novel compounds (Benaka Prasad et al., 2018).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as new anti-mycobacterial chemotypes through the synthesis and evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides. Seventeen compounds exhibited potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal inhibitory concentrations (MICs) in the low (1-10) μM range. This study underscores the scaffold's significance in developing novel anti-mycobacterial agents and the usefulness of quantitative structure-activity relationship (QSAR) models in drug discovery (Pancholia et al., 2016).
Antimicrobial and Antioxidant Potential
A class of thiadiazoles containing N-methyl piperazine moiety was synthesized using a microwave-assisted green synthetic approach. These compounds were evaluated for their antimicrobial and antioxidant activities, demonstrating significant potential in these areas. This research illustrates the efficacy of innovative synthetic methods in producing compounds with valuable biological activities and the role of N-methyl piperazine moiety in enhancing these properties (Gharu, 2014).
Corrosion Inhibition
Research on organic inhibitors for corrosion protection of mild steel in acidic media identified compounds with structures related to the chemical of interest as effective corrosion inhibitors. These studies highlight the role of specific chemical scaffolds in corrosion prevention, contributing to the development of safer and more efficient materials for industrial applications (Singaravelu & Bhadusha, 2022).
Direcciones Futuras
The compound (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone and its derivatives present interesting possibilities for future research, particularly in the field of medicinal chemistry. The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Further studies could explore the potential biological activities of these compounds and their applications in drug discovery and development.
Propiedades
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)23-19-13/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOGFZKGPYIIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)
![4-Chlorobenzyl 7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2884542.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)
![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)


![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)
![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)
![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

